Spectroscopic data for 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL
Spectroscopic data for 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol
This guide provides a comprehensive technical overview of the anticipated spectroscopic data for the novel compound 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol. As experimental data for this specific molecule is not publicly available, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive analysis. This approach is designed to guide researchers and drug development professionals in the identification, characterization, and quality control of this and structurally related compounds.
Introduction and Molecular Overview
The compound 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol is a substituted pyridine derivative featuring a unique combination of functional groups that are significant in medicinal chemistry. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs[1]. The fluorinated pyridine ring offers modulated electronic properties and metabolic stability, while the propargyl alcohol group provides a reactive handle for further synthetic transformations or potential interactions with biological targets.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for providing unambiguous structural confirmation. This guide outlines the expected spectroscopic signatures of the title compound and the experimental protocols to obtain them.
Molecular Structure
The logical first step in any spectroscopic analysis is to understand the molecule's connectivity and key structural features.
Figure 1: 2D structure of 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical data.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (like the alcohol -OH).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and data can be acquired relatively quickly.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to definitively assign proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The chemical shifts are predicted based on standard functional group values, with adjustments for the electronic effects of the substituents on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine H-4 | 7.8 - 8.0 | d | J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 8-9 Hz | Deshielded by the electronegative nitrogen and fluorine. Coupled to H-5 and the distant fluorine. |
| Pyridine H-5 | 6.5 - 6.7 | d | J(H-H) ≈ 8-9 Hz | Shielded by the electron-donating pyrrolidine group. Coupled to H-4. |
| -CH₂OH | 4.2 - 4.4 | d | J(H-H) ≈ 6 Hz | Protons on the carbon adjacent to the alkyne and the hydroxyl group. Coupled to the -OH proton. |
| -OH | 5.3 - 5.5 | t | J(H-H) ≈ 6 Hz | Exchangeable proton; signal may be broad. Position is solvent and concentration dependent. Coupled to the adjacent CH₂. |
| Pyrrolidine α-CH₂ | 3.4 - 3.6 | t | J(H-H) ≈ 7 Hz | Protons adjacent to the ring nitrogen, deshielded. |
| Pyrrolidine β-CH₂ | 1.9 - 2.1 | m | - | Protons further from the nitrogen. |
Note: The presence of a fluorine atom can introduce complex, long-range couplings, potentially further splitting the signals of the pyridine protons.[2]
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon chemical shifts are highly sensitive to the electronic environment. The fluorine atom will have a significant impact, causing both a shift and a C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF etc.) | Rationale |
| C-2 (C-F) | 160 - 165 | d, ¹JCF ≈ 240-260 Hz | Directly attached to fluorine, resulting in strong deshielding and a large one-bond coupling constant. |
| C-6 (C-N) | 155 - 158 | d, ³JCF ≈ 3-5 Hz | Attached to the electron-donating pyrrolidine nitrogen. |
| C-4 | 140 - 145 | d, ³JCF ≈ 3-5 Hz | Aromatic carbon deshielded by the ring nitrogen. |
| C-3 | 115 - 120 | d, ²JCF ≈ 15-20 Hz | Shielded carbon atom ortho to the fluorine. |
| C-5 | 105 - 110 | d, ⁴JCF ≈ 1-3 Hz | Shielded by the electron-donating pyrrolidine group. |
| C≡C (alkyne) | 85 - 95 | - | Characteristic chemical shift for sp-hybridized carbons. |
| -CH₂OH | 50 - 55 | - | Aliphatic carbon attached to an oxygen atom. |
| Pyrrolidine α-C | 45 - 50 | - | Carbon adjacent to the ring nitrogen. |
| Pyrrolidine β-C | 25 - 30 | - | Aliphatic carbon in the pyrrolidine ring. |
Note: The prediction of NMR chemical shifts can be aided by computational methods (GIAO) or machine learning algorithms for higher accuracy.[3][4][5][6]
Predicted ¹⁹F NMR Spectroscopy
Given the prevalence of fluorine in modern pharmaceuticals, ¹⁹F NMR is a crucial characterization tool.[7]
-
Predicted Chemical Shift: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift would likely appear in the range of -70 to -90 ppm relative to a CFCl₃ standard. The exact position is sensitive to the solvent and the electronic nature of the other ring substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity | Rationale |
| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[8] |
| ~3300 | ≡C-H stretch | Strong, Sharp | This band is diagnostic for terminal alkynes, but is absent in this internal alkyne.[9][10] |
| 2960 - 2850 | C(sp³)-H stretch | Medium | From the CH₂ groups of the pyrrolidine and propargyl moieties.[9] |
| 2260 - 2100 | C≡C stretch (internal alkyne) | Weak to Medium | The intensity for internal alkynes can be weak due to the low change in dipole moment during vibration.[10][11][12] |
| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong | Complex series of bands characteristic of the pyridine ring.[8] |
| 1250 - 1000 | C-O stretch (alcohol) and C-F stretch | Strong | These strong absorptions are expected in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It will likely produce a protonated molecular ion [M+H]⁺.
-
Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the exact mass, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To study fragmentation patterns, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID). This provides valuable structural information.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₂FN₃O
-
Monoisotopic Mass: 233.0964 g/mol
-
Predicted [M+H]⁺: m/z 234.1042
Plausible Fragmentation Pathways
The fragmentation of pyridine derivatives can be complex.[13][14][15][16] Key fragmentation pathways for this molecule would likely involve:
-
Loss of H₂O (-18 Da): A common fragmentation for alcohols.
-
Loss of the propargyl alcohol side chain: Cleavage of the C-C bond between the pyridine ring and the alkyne.
-
Fragmentation of the pyrrolidine ring: Sequential loss of ethylene units (-28 Da).
-
Loss of HCN (-27 Da): A characteristic fragmentation pathway for pyridine rings.[13]
Figure 2: Simplified diagram of potential MS fragmentation pathways.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a novel compound requires a synergistic approach, where data from multiple techniques are used to build a complete picture.
Figure 3: Workflow for integrated spectroscopic analysis.
Conclusion
The structural characterization of 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol relies on a multi-technique spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. The key identifying features will be the unique pattern of the disubstituted fluoropyridine ring in NMR, the characteristic O-H and C≡C stretches in the IR spectrum, and the accurate mass measurement of the molecular ion. This information serves as a robust baseline for any researcher working on the synthesis and application of this or related molecules, ensuring scientific rigor and trustworthiness in their findings.
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. [Link]
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